4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives
Preparation Methods
The synthesis of 6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Scientific Research Applications
6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as diuretic activity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid . Compared to these compounds, 6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-13-5-1-4-12-6-8-21(15(12)13)18(24)14(16)17(23)20-10-11-3-2-7-19-9-11/h1-5,7,9,22H,6,8,10H2,(H,20,23) |
InChI Key |
PGGXOWFFCKJXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CN=CC=C4)O |
Origin of Product |
United States |
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